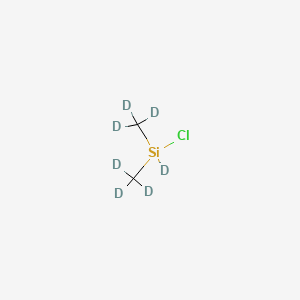

Chloro-deuterio-bis(trideuteriomethyl)silane

Description

Chloro-deuterio-bis(trideuteriomethyl)silane is a deuterated organosilicon compound with the molecular formula ClD(CD₃)₂Si. It features deuterium (D) substitution at both the chloro group and the methyl substituents, distinguishing it from non-deuterated analogs. This compound is primarily utilized in specialized research contexts, such as isotopic labeling in nuclear magnetic resonance (NMR) spectroscopy and mechanistic studies in organometallic chemistry, where deuterium’s low neutron absorption cross-section and distinct vibrational properties are advantageous .

Properties

Molecular Formula |

C2H7ClSi |

|---|---|

Molecular Weight |

101.66 g/mol |

IUPAC Name |

chloro-deuterio-bis(trideuteriomethyl)silane |

InChI |

InChI=1S/C2H7ClSi/c1-4(2)3/h4H,1-2H3/i1D3,2D3,4D |

InChI Key |

YGHUUVGIRWMJGE-UAVYNJCWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[Si]([2H])(C([2H])([2H])[2H])Cl |

Canonical SMILES |

C[SiH](C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro-deuterio-bis(trideuteriomethyl)silane can be synthesized through the deuteration of silanes using deuterium oxide (D₂O) as a deuterium source. This process is typically mediated by visible light and does not require metal catalysts, making it an efficient and environmentally friendly method . The reaction involves the photoredox-catalyzed polarity matched hydrogen atom transfer (HAT) between silanes and a thiol HAT catalyst, resulting in high deuterium incorporation and yields .

Industrial Production Methods

For industrial-scale production, continuous-flow micro-tubing reactors can be employed to enhance reaction efficiency. This method allows for the synthesis of deuterated silanes on a large scale, ensuring consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Chloro-deuterio-bis(trideuteriomethyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and other oxygenated derivatives.

Reduction: It can act as a hydride donor in reduction reactions.

Substitution: The chloro group can be substituted with other nucleophiles, such as alkoxides or amines

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like peracids, permanganate, or ozone are commonly used.

Reduction: Hydrosilanes are often used as reducing agents in the presence of catalysts like triphenylphosphine.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkoxides or amines under mild conditions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Corresponding silanes and siloxanes.

Substitution: Various substituted silanes depending on the nucleophile used

Scientific Research Applications

Chloro-deuterio-bis(trideuteriomethyl)silane has a wide range of applications in scientific research:

Chemistry: Used as a probe for mechanistic studies in organic silicon chemistry and as a reagent for deuterium labeling.

Biology: Employed in the study of biological pathways and mechanisms due to its isotopic labeling.

Medicine: Utilized in diagnostic research and the development of deuterium-labeled pharmaceuticals.

Industry: Applied in the synthesis of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism by which chloro-deuterio-bis(trideuteriomethyl)silane exerts its effects involves the transfer of deuterium atoms to target molecules. This process is facilitated by the photoredox-catalyzed polarity matched hydrogen atom transfer (HAT) mechanism, which ensures efficient deuterium incorporation . The molecular targets and pathways involved include various organic substrates and functional groups that undergo deuterium exchange or incorporation.

Comparison with Similar Compounds

Research Implications

Deuterated silanes are critical in:

- Mechanistic studies : Isotopic labeling clarifies reaction pathways in hydrosilylation and polymerization.

- Material science : Enhanced thermal stability supports their use in high-performance silicones.

Biological Activity

Chloro-deuterio-bis(trideuteriomethyl)silane is a specialized organosilicon compound with significant potential in biological and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Chloro-deuterio-bis(trideuteriomethyl)silane

Chloro-deuterio-bis(trideuteriomethyl)silane is characterized by the presence of deuterium isotopes, which can enhance the stability and reactivity of the compound compared to its non-deuterated counterparts. The incorporation of deuterium can influence metabolic pathways and alter the pharmacokinetics of the compound, making it a subject of interest in drug development.

Mechanisms of Biological Activity

The biological activity of chloro-deuterio-bis(trideuteriomethyl)silane is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways.

- Inhibition of Soluble Adenylyl Cyclase (sAC) : Studies indicate that compounds similar to chloro-deuterio-bis(trideuteriomethyl)silane can inhibit soluble adenylyl cyclase, a key enzyme in cAMP signaling pathways. This inhibition has therapeutic implications for conditions such as ocular hypotony and liver diseases like non-alcoholic steatohepatitis (NASH) .

- Impact on Cellular Signaling : The compound may modulate intracellular signaling cascades that regulate cellular functions such as apoptosis, lysosomal acidification, and ATP production. This modulation is crucial for understanding its role in inflammatory and autoimmune diseases .

Table 1: Summary of Biological Studies on Chloro-deuterio-bis(trideuteriomethyl)silane

Detailed Findings

- Study on sAC Inhibition : Research has demonstrated that chloro-deuterio-bis(trideuteriomethyl)silane can effectively inhibit sAC activity, leading to decreased cAMP levels in cellular models. This reduction is associated with altered cell survival rates and inflammatory responses, suggesting potential applications in treating diseases characterized by aberrant sAC activity .

- Effects on Metabolic Pathways : The introduction of deuterium has been shown to affect metabolic pathways significantly. For instance, compounds with deuterated methyl groups exhibit slower metabolism compared to their non-deuterated analogs, which could prolong their therapeutic effects in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.